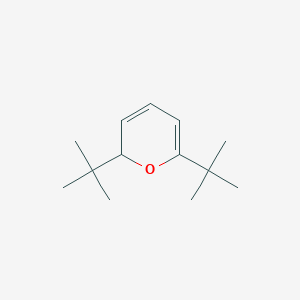
2,6-Di-tert-butylpyran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Di-tert-butylpyran is an organic compound characterized by the presence of two tert-butyl groups attached to a pyran ring. This compound is known for its unique structural properties and its applications in various fields of scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butylpyran typically involves the alkylation of pyran with tert-butyl groups. One common method is the reaction of pyran with tert-butyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the tert-butyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the reaction.
化学反応の分析
Types of Reactions
2,6-Di-tert-butylpyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyran derivatives.
Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Sodium methoxide, lithium diisopropylamide, anhydrous conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced pyran derivatives.
Substitution: Functionalized pyran derivatives with various substituents.
科学的研究の応用
2,6-Di-tert-butylpyran has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules. It serves as a precursor for the preparation of various functionalized pyran derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of 2,6-Di-tert-butylpyran involves its interaction with specific molecular targets and pathways. The tert-butyl groups provide steric hindrance, which can influence the compound’s reactivity and binding affinity to target molecules. The pyran ring can participate in various chemical reactions, leading to the formation of reactive intermediates that exert biological or chemical effects.
類似化合物との比較
Similar Compounds
2,6-Di-tert-butylpyridine: Similar in structure but contains a pyridine ring instead of a pyran ring. Known for its use as a non-nucleophilic base in organic synthesis.
2,4,6-Tri-tert-butylpyridine: Contains three tert-butyl groups attached to a pyridine ring. Used as a bulky base in organic reactions.
2,6-Di-tert-butyl-4-methylpyridine: Contains an additional methyl group on the pyridine ring. Used in various organic transformations.
Uniqueness
2,6-Di-tert-butylpyran is unique due to the presence of the pyran ring, which imparts different chemical properties compared to pyridine derivatives. The pyran ring can participate in different types of reactions, making it a versatile compound for various applications in research and industry.
特性
分子式 |
C13H22O |
|---|---|
分子量 |
194.31 g/mol |
IUPAC名 |
2,6-ditert-butyl-2H-pyran |
InChI |
InChI=1S/C13H22O/c1-12(2,3)10-8-7-9-11(14-10)13(4,5)6/h7-10H,1-6H3 |
InChIキー |
KCUIIVDHDWZNAQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1C=CC=C(O1)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


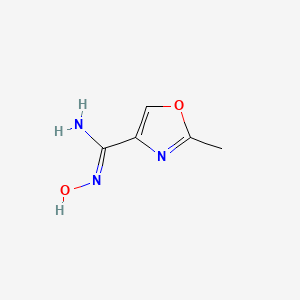
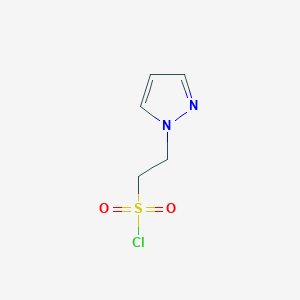
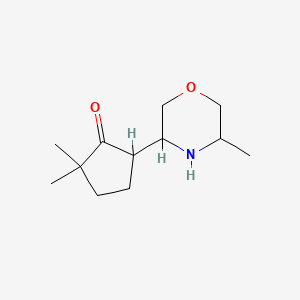

![4-Propyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B13065395.png)

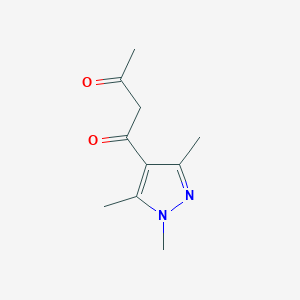

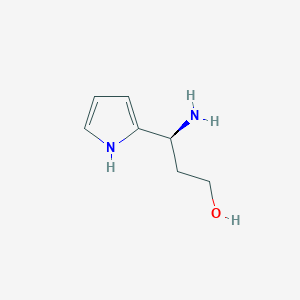
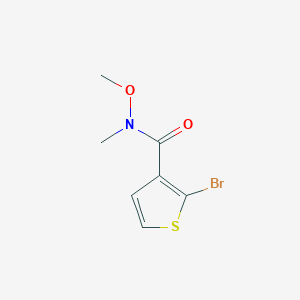
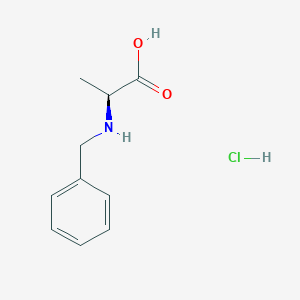
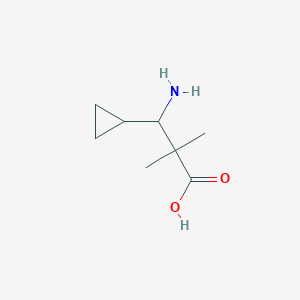

![5-Bromo-1-[(1,2,5-thiadiazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13065459.png)
